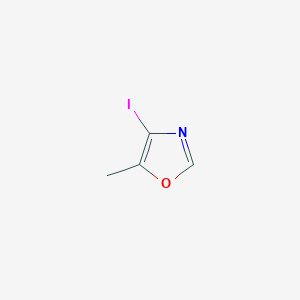![molecular formula C6H5Cl3N4 B13588175 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 1 on the imidazo[4,5-d]pyridazine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride can be compared with other similar compounds, such as:
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atoms and the ring system.
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound has additional amine groups, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of research applications.
Properties
Molecular Formula |
C6H5Cl3N4 |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H |
InChI Key |
QPJANEPRCWNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)


aminehydrochloride](/img/structure/B13588167.png)




